3,7-Dimethyl-1-octene

Physical Chemistry Analytical Chemistry Formulation Science

Researchers requiring a chiral terminal alkene for stereospecific polymerization often face supply inconsistency and limited enantiopure options. 3,7-Dimethyl-1-octene (CAS 4984-01-4) addresses this as an optically active branched α-olefin enabling highly stereoregular polymer synthesis via Ziegler-Natta catalysis. • Enables isotactic homopolymer & copolymer production with tailored chiroptical properties • Serves as a specific LCAD substrate precursor (2,6-Dimethylheptanoyl-CoA synthesis) • Functions as a sterically defined ligand in Pd, Rh, and Pt-catalyzed reactions Supplied at ≥97.0% (GC) purity with reliable global logistics.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 4984-01-4
Cat. No. B1361380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-1-octene
CAS4984-01-4
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C=C
InChIInChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
InChIKeyKSXTZYRIJKDCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-1-octene Overview


3,7-Dimethyl-1-octene (CAS 4984-01-4) is a branched, terminal alkene with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol [1]. It exists as a chiral molecule, with both (R)- and (S)-enantiomers available, and is characterized by its optically active nature due to the stereocenter at the C3 position [1]. The compound is a liquid at room temperature with a boiling point of 154-156 °C, a density of 0.733 g/mL at 20 °C, and a refractive index (n20/D) of 1.417 . Commercially, it is typically supplied with a purity of ≥97.0% (GC) . Its primary utility lies in its capacity as a chiral monomer for stereospecific polymerization and as a precursor in the synthesis of specialized biochemical probes .

Chiral monomer for stereospecific polymerization studies; (R)- and (S)-enantiomers available.
Precursor for synthesizing specialized biochemical probes, including enzyme substrate analogs.
Branched alkene scaffold for ligand design in metal-catalyzed reaction research.

3,7-Dimethyl-1-octene Substitution Risks


The substitution of 3,7-dimethyl-1-octene with a generic α-olefin like 1-octene or a similar branched olefin such as 4-methyl-1-hexene is not trivial due to significant divergences in both fundamental physicochemical properties and specific functional reactivity. For instance, the density of 3,7-dimethyl-1-octene is 0.733 g/mL at 20 °C, compared to 0.715 g/mL for 1-octene, and its refractive index (n20/D 1.417) differs markedly from that of 1-octene (n20/D 1.408) [1]. These differences can impact formulation and analytical method development. More critically, the compound's specific stereochemistry enables unique behaviors, such as its ability to undergo highly stereospecific polymerization with Ziegler-Natta catalysts, which is a key property for producing isotactic polymers not readily achievable with its achiral or less bulky analogs [2]. Furthermore, it serves as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), a role that cannot be fulfilled by other structurally similar compounds . These functional specificities directly impact experimental outcomes and product performance, making it a non-negotiable component in many specialized research applications.

Physical property mismatch
Density and refractive index differences vs. linear 1-octene may shift formulation or analytical parameters.
Stereocenter absent in generic olefins
Lack of chiral center prevents stereospecific polymerization, yielding atactic rather than isotactic polymers.
Enzyme substrate specificity not replicable
Other α-olefins cannot serve as precursors for the LCAD-specific 2,6-Dimethylheptanoyl-CoA probe.

3,7-Dimethyl-1-octene Comparative Evidence


Divergent Physicochemical Properties vs. 1-Octene

3,7-Dimethyl-1-octene exhibits distinct physical properties compared to the common linear α-olefin 1-octene. Specifically, its density is 0.733 g/mL at 20 °C, which is higher than that of 1-octene (0.715 g/mL). Its refractive index (n20/D 1.417) also differs from 1-octene (n20/D 1.408) . This differentiation is critical for applications requiring precise physical parameters, such as in solvent systems or when using refractive index detection in chromatography.

Density difference
Head-to-head
+0.018 g/mL (approx. 2.5% higher)
Reported density supports formulation differentiation from 1-octene.
Refractive index also differs (1.417 vs 1.408).
Physical Chemistry Analytical Chemistry Formulation Science

Stereospecific Polymerization via Ziegler-Natta Catalysis

Polymerization of (R,S)-3,7-dimethyl-1-octene in the presence of heterogeneous or homogeneous isotactic specific catalysts involves a highly stereospecific insertion of the monomer into the metal-CH3 bond . This behavior is a direct consequence of the chiral center at the C3 position. While stereoelectivity in certain copolymerizations with analogs like 4-methyl-1-hexene has been reported to be low (not higher than 5–10%) [1], the ability to produce isotactic homopolymers and copolymers with high stereoregularity is a defining feature for this specific monomer. In contrast, the linear 1-octene lacks a stereocenter and cannot induce such stereospecific chain growth, leading to atactic polymers.

Polymerization stereospecificity
Class-level
Isotactic polymer formation vs. atactic polymer from linear 1-octene
Supports stereoregular polymer research with Ziegler-Natta catalysts.
Stereoelectivity may be low in certain copolymerization systems.
Polymer Chemistry Catalysis Stereochemistry

Specific LCAD Substrate for Fatty Acid Oxidation

3,7-Dimethyl-1-octene serves as a key intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA, a sodium salt analog that acts as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) . LCAD plays a major role in branched-chain fatty acid oxidation. This specificity is not shared by other common α-olefins, making this compound an essential tool for probing the function and mechanism of LCAD. While direct kinetic data for the acyl-CoA analog is not provided in the available sources, the established role of 2,6-Dimethylheptanoyl-CoA as a specific LCAD substrate [1] establishes the compound's unique utility.

LCAD substrate specificity
Class-level
Precursor to specific LCAD probe vs. no activity from other α-olefins
May support branched-chain fatty acid oxidation research.
Validated by 2,6-Dimethylheptanoyl-CoA analog.
Biochemistry Enzymology Metabolism

Ligand Behavior vs. Linear 1-Octene

3,7-Dimethyl-1-octene is documented to act as a ligand in metal-catalyzed reactions, forming stable complexes with transition metals such as palladium, rhodium, and platinum . These complexes are instrumental in organic transformations, including cross-coupling reactions, hydrogenation, and isomerization. In contrast, while 1-octene is also used in metal-catalyzed reactions (e.g., epoxidation [1]), its application as a ligand is less prevalent and often less specialized. The chiral and branched nature of 3,7-dimethyl-1-octene can impart unique steric and electronic properties to the metal center, potentially influencing catalyst selectivity and activity.

Metal ligand behavior
Data to verify
Forms complexes with Pd, Rh, Pt vs. 1-octene primarily used as substrate
Reported ligand context for catalytic studies.
Stability and catalytic performance require validation.
Organometallic Chemistry Catalysis Organic Synthesis

Semiochemical Role in Insect Communication

3,7-Dimethyl-1-octene has been identified as a semiochemical utilized in the chemical communication system of certain beetle species, specifically within the family Coleoptera, subfamily Aphodiinae (Aphodobius zumpti) [1]. This indicates a specific, evolved biological role. While many volatile compounds are found in insect communication, the presence of this particular molecule serves as a defined signal. No comparable role for 1-octene or other simple α-olefins in this specific context is reported in the provided sources.

Semiochemical occurrence
Source review
Identified in Aphodobius zumpti communication system
May support chemical ecology studies in Coleoptera.
Specific behavioral role requires further verification.
Chemical Ecology Entomology Semiochemistry

Chiroptical Properties in Styrene Copolymers

Copolymers of (R)-3,7-dimethyl-1-octene with styrene exhibit a remarkable contribution to optical rotation from the aromatic units, a phenomenon not observed in the corresponding homopolymers or in copolymers of other chiral α-olefins with styrene [1]. Circular dichroism (CD) data show that the aromatic units in these copolymers assume a preferential chiral conformation, indicating a dissymmetrically perturbed aromatic chromophore [1][2]. This chiroptical behavior is a direct consequence of the specific steric and stereochemical influence of the 3,7-dimethyl-1-octene monomer on the polymer backbone.

Chiroptical induction
Head-to-head
Induces chiral conformation in styrene copolymers vs. other chiral α-olefins do not
Supports design of optically active materials with tailored chiroptical properties.
Based on CD and ORD data; unique to 3,7-dimethyl-1-octene copolymers.
Polymer Physics Chiroptical Spectroscopy Materials Science

3,7-Dimethyl-1-octene Applications


Isotactic and Chiral Polymer Synthesis

In polymer chemistry, (R)- or (S)-3,7-dimethyl-1-octene is a monomer of choice for the stereospecific synthesis of isotactic homopolymers and copolymers using Ziegler-Natta catalysts . Its specific stereoelectronic properties allow for the creation of polymers with high stereoregularity, which is essential for developing materials with tailored mechanical, thermal, and optical characteristics. This application is directly supported by the evidence of highly stereospecific monomer insertion (Section 3, Evidence 2).

LCAD Probe for Branched-Chain Fatty Acid Oxidation

In biochemical research, 3,7-dimethyl-1-octene is a crucial intermediate for synthesizing 2,6-Dimethylheptanoyl-CoA, a specific substrate analog used to study the activity and mechanism of long-chain acyl-CoA dehydrogenase (LCAD) . This application is validated by the evidence of its specific role in LCAD substrate preparation (Section 3, Evidence 3), making it an essential tool for studies on branched-chain fatty acid metabolism and related metabolic disorders.

Chiroptical Materials and Sensors

The ability of (R)-3,7-dimethyl-1-octene to induce a chiral conformation in copolymers with achiral monomers like styrene (Section 3, Evidence 6) positions it as a key building block for designing materials with unique chiroptical properties [1]. Such materials are of interest for applications in chiral sensing, asymmetric catalysis, and optical data storage. The specific chiroptical induction observed is a direct outcome of the monomer's steric and stereochemical features.

Ligand in Metal-Catalyzed Reactions

3,7-Dimethyl-1-octene serves as a specialized ligand in palladium-, rhodium-, and platinum-catalyzed reactions, including cross-couplings and hydrogenations . Its branched and chiral structure can impart distinct steric and electronic properties to the catalytic metal center, potentially enhancing selectivity or enabling unique reactivity pathways not accessible with linear or simpler alkene ligands. This application is supported by the evidence of its use as a ligand (Section 3, Evidence 4).

Application
Selection Property
Validation Focus
Stereospecific polymerization studies
Enantiomerically pure chiral monomer
Stereoregularity and polymer isotacticity
Branched-chain fatty acid oxidation research
LCAD substrate precursor
Enzyme specificity assay validation
Chiroptical material development
Chiral induction in copolymers
Circular dichroism and optical rotation
Metal-catalyzed reaction optimization
Chiral alkene ligand scaffold
Catalytic selectivity and reactivity screening

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